6-(Tert-butoxycarbonyl)pyridine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

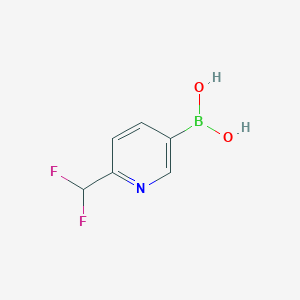

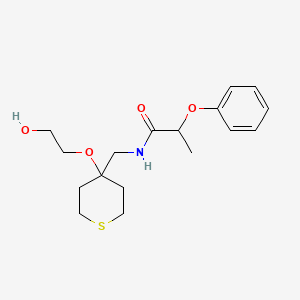

6-(Tert-butoxycarbonyl)pyridine-2-carboxylic acid is a chemical compound with the molecular formula C11H14O4N2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . The tert-butoxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis .

Synthesis Analysis

The synthesis of 6-(Tert-butoxycarbonyl)pyridine-2-carboxylic acid involves the use of the tert-butoxycarbonyl (Boc) group as a protecting group for amines . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Molecular Structure Analysis

The molecular structure of 6-(Tert-butoxycarbonyl)pyridine-2-carboxylic acid can be represented by the SMILES stringN(c1nc(ccc1)C(=O)O)C(=O)OC(C)(C)C and the InChI string 1S/C11H14N2O4/c1-11(2,3)17-10(16)13-8-6-4-5-7(12-8)9(14)15/h4-6H,1-3H3,(H,14,15)(H,12,13,16) .

Applications De Recherche Scientifique

Condensation Reactions with Non-Nucleophilic N-Heterocycles

A novel condensation method using di-tert-butyl dicarbonate (Boc2O) for acylating non-nucleophilic nitrogen compounds, including various N-heterocycles and anilides, has been developed. This method highlights the utility of tert-butoxycarbonyl (Boc) protected compounds in creating a wide range of acylated products with high functional group compatibility, showcasing the versatility of 6-(Tert-butoxycarbonyl)pyridine-2-carboxylic acid in synthetic organic chemistry (Umehara, Ueda, & Tokuyama, 2016).

Synthesis and Structural Analysis

The compound has been used in synthesizing tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, a process characterized by X-ray diffraction studies to understand the molecular and crystalline structure. This research contributes to the understanding of the structural aspects of related compounds, facilitating the design of new molecules with desired properties (Naveen et al., 2007).

Asymmetric Synthesis of Piperidine Derivatives

The asymmetric syntheses of piperidine derivatives from L-aspartic acid beta-tert-butyl ester and N-Cbz-beta-alanine have been described, utilizing tert-butoxycarbonyl protected intermediates. This method provides a pathway for the synthesis of enantiomerically pure compounds, indicating the significant role of tert-butoxycarbonyl protected intermediates in medicinal chemistry and drug development (Xue et al., 2002).

Coordination Chemistry and Luminescent Properties

Research into the coordination chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine and related ligands has found applications in creating luminescent lanthanide compounds for biological sensing. This research underscores the potential of pyridine derivatives, including 6-(Tert-butoxycarbonyl)pyridine-2-carboxylic acid, in developing new materials for bioimaging and sensing applications (Halcrow, 2005).

Propriétés

IUPAC Name |

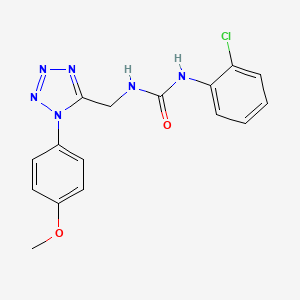

N-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(4-methoxyphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN2O4S/c1-17-23(26-24(31-17)18-7-6-8-19(25)15-18)16-27(20-11-13-21(30-2)14-12-20)32(28,29)22-9-4-3-5-10-22/h3-15H,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INSXXNOWBJCGBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN(C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2652888.png)

![(3aR,5S,5aS,8aS,8bR)-4-acetylphenyl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxylate](/img/structure/B2652893.png)

![1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride](/img/structure/B2652894.png)

![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-cyclopentylacetamide](/img/structure/B2652897.png)

![4-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]morpholine](/img/structure/B2652904.png)

![3-(2-chlorobenzyl)-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2652909.png)